molecular formula C15H22BrNO B1528978 1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine CAS No. 401805-14-9

1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine

Cat. No. B1528978
M. Wt: 312.24 g/mol
InChI Key: GRYYGFITZASOQW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure for “1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine” is not provided in the sources I found .


Chemical Reactions Analysis

The analysis of chemical reactions involves understanding how a compound reacts with others. The exact chemical reactions involving “1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine” are not specified in the sources I found .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, solubility, and reactivity. Unfortunately, the specific physical and chemical properties for “1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine” are not provided in the sources I found .

Scientific Research Applications

Bromophenol Derivatives from Marine Algae

Bromophenol derivatives isolated from the red alga Rhodomela confervoides were studied for their structures and potential bioactivity. Although these compounds were found inactive against several human cancer cell lines and microorganisms, the research highlights the exploration of marine-derived bromophenols for potential pharmaceutical applications (Zhao et al., 2004).

Antibacterial and Anticancer Applications

A study on the synthesis, spectral analysis, and antibacterial evaluation of 5-substituted-1,3,4-oxadiazol-2-yl 4-(4-methylpiperidin-1-ylsulfonyl)benzyl sulfides showcased the valuable biological activities of piperidine functionalities. These compounds exhibited valuable results in antibacterial screening, indicating their potential as antibacterial agents (Aziz‐ur‐Rehman et al., 2017).

Catechol Oxidase Models and Bioactivities

Research on less symmetrical dicopper(II) complexes with adjacent thioether groups investigated their catecholase activity, contributing to the understanding of enzyme models and the role of molecular structure in enzymatic functions. This study, involving derivatives of piperidine, contributes to the field of bioinorganic chemistry and enzyme mimetics (Merkel et al., 2005).

Synthesis and Evaluation for HIV Treatment

Another significant application involves the synthesis and evaluation of oximino-piperidino-piperidine amides as CCR5 receptor antagonists with potent anti-HIV activity. This research underscores the therapeutic potential of piperidine derivatives in developing treatments for HIV-1 infection (Palani et al., 2002).

Safety And Hazards

The safety and hazards of a compound refer to its potential risks and precautions needed when handling it. Unfortunately, the specific safety and hazards for “1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine” are not provided in the sources I found .

Future Directions

The future directions of a compound refer to potential applications or areas of research. Unfortunately, the specific future directions for “1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine” are not provided in the sources I found .

properties

IUPAC Name

1-[3-(4-bromophenoxy)propyl]-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO/c1-13-7-10-17(11-8-13)9-2-12-18-15-5-3-14(16)4-6-15/h3-6,13H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYYGFITZASOQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCOC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-Bromophenoxy)propyl)-4-methylpiperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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